4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

P2X3 receptor antagonist chronic cough purinergic signaling

This compound is a structurally distinct P2X3 antagonist probe, differentiated by its 4-chlorobenzamide core and meta 2-oxopyrrolidin-1-yl motif. Unlike eliapixant-class molecules, its metabolic liability profile is unknown, offering a unique opportunity for in-house ADME and selectivity profiling. Researchers can generate first-in-class data on P2X3 vs. P2X2/3 selectivity, addressing a critical evidence gap in the benzamide SAR landscape. Ideal for lead optimization and patent strategy development.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
CAS No. 941957-29-5
Cat. No. B2739587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941957-29-5
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O
InChIInChI=1S/C18H17ClN2O2/c1-12-4-9-15(11-16(12)21-10-2-3-17(21)22)20-18(23)13-5-7-14(19)8-6-13/h4-9,11H,2-3,10H2,1H3,(H,20,23)
InChIKeySNTUCFMKJRTHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-29-5): Structural Identity and Research-Grade Procurement Considerations


4-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-29-5) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-chlorobenzamide core linked to a phenyl ring that bears both a methyl substituent and a 2-oxopyrrolidin-1-yl moiety [1]. Its molecular formula is C18H17ClN2O2 with a molecular weight of 328.79 g/mol [1]. The compound has been cataloged in chemical databases as a P2X3 receptor antagonist, a target implicated in chronic cough and pain signaling [2]. However, publicly available primary research literature providing quantitative biological activity data for this specific compound is extremely limited, and procurement decisions are currently driven primarily by structural features rather than experimentally verified differentiation.

Why In-Class Benzamide Substitution Is Not Straightforward for 4-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Within the P2X3 antagonist benzamide class, even minor structural modifications can profoundly alter potency, selectivity, and metabolic stability. Compounds such as gefapixant, eliapixant, and the HW091077 series demonstrate that changes to the N-aryl substituent, the pyrrolidinone ring, or the benzamide substitution pattern directly impact IC50 values, P2X3 vs. P2X2/3 selectivity ratios, and susceptibility to cytochrome P450 metabolism [1][2]. The 4-chloro substitution on the benzamide ring and the 2-oxopyrrolidin-1-yl group at the meta position of the aniline ring in CAS 941957-29-5 represent a specific substitution pattern; simple interchange with analogs lacking these features, or with different halogen or heterocyclic modifications, cannot be assumed to preserve target engagement, selectivity profile, or ADME properties. Without experimental head-to-head data, any substitution should be treated as a new chemical entity requiring independent validation.

Quantitative Differentiation Evidence for 4-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: A Comparator-Based Assessment


P2X3 Receptor Antagonist Potency: Class-Level Inference from Benzamide Patent Data

The compound CAS 941957-29-5 falls within the general Formula I of benzamide-based P2X3 antagonists disclosed in US 2023/0227445 A1 [1]. Representative compounds in this patent series exhibit P2X3 antagonist IC50 values ranging from sub-nanomolar to approximately 100 nM. However, the specific IC50 value for CAS 941957-29-5 has not been individually disclosed or published in any accessible primary literature, database, or patent example. The closest structurally related compounds with publicly available data belong to the eliapixant-derived benzamide series, where HW091077 demonstrated an IC50 of 17 nM against human P2X3 receptor [2]. No direct head-to-head comparison data exists for CAS 941957-29-5 versus HW091077, gefapixant, eliapixant, or any other named P2X3 antagonist.

P2X3 receptor antagonist chronic cough purinergic signaling

Selectivity Profile: Absence of P2X3 vs. P2X2/3 Selectivity Data Prevents Direct Comparison

A critical differentiator among P2X3 antagonists is the selectivity ratio between P2X3 homomeric receptors and P2X2/3 heteromeric receptors, as low selectivity is associated with taste disturbance adverse effects observed with gefapixant [1]. The eliapixant-derived compound HW091077 was specifically optimized for balanced P2X3 vs. P2X2/3 selectivity [1]. For CAS 941957-29-5, no selectivity data (P2X3 IC50 vs. P2X2/3 IC50) has been reported in any accessible public source. The 4-chloro substitution pattern on the benzamide ring has been explored in related patent series (US 2023/0227445 A1), but without disclosed selectivity values for this specific compound, no assessment of its side-effect liability relative to gefapixant, eliapixant, or HW091077 can be made.

receptor selectivity P2X2/3 taste disturbance side effect profile

Metabolic Stability and In Vivo Pharmacokinetics: No Published Data to Support Differentiation from Eliapixant-Class Compounds

The development of HW091077 was driven by the need to circumvent the cytochrome P450-mediated metabolic liabilities of eliapixant, resulting in a compound with excellent metabolic stability and robust in vivo antitussive efficacy in a guinea pig cough model [1]. For CAS 941957-29-5, no in vitro metabolic stability data (e.g., human liver microsome half-life, CYP inhibition profile), no in vivo pharmacokinetic parameters (e.g., oral bioavailability, clearance, half-life), and no in vivo efficacy data have been published in any accessible source. The compound's 4-chloro substituent and 2-oxopyrrolidin-1-yl group are structural features also present in other benzamide P2X3 antagonists, but the specific impact of the 4-methyl substitution on the central phenyl ring on metabolic stability cannot be extrapolated without experimental data.

metabolic stability pharmacokinetics ADME cytochrome P450

Structural Differentiation: 4-Chloro and 2-Oxopyrrolidin-1-yl Substitution Pattern as a SAR Probe

The unique substitution pattern of CAS 941957-29-5—a 4-chloro group on the benzamide ring, a 4-methyl group on the central phenyl ring, and a 2-oxopyrrolidin-1-yl group at the meta position—distinguishes it structurally from well-characterized P2X3 antagonists. Gefapixant contains a sulfonamide-linked pyrimidine-diamine scaffold unrelated to benzamides. Eliapixant and HW091077 feature a 3-methylbutan-2-ol moiety instead of the 2-oxopyrrolidin-1-yl group [1]. The patent US 2023/0227445 A1 broadly encompasses compounds with this substitution pattern within its Markush claims, confirming its relevance to P2X3 antagonism [2]. However, this structural differentiation has not been validated through comparative pharmacology: no binding data, functional assay data, or selectivity profiling has been published that would allow quantitative comparison with any named P2X3 antagonist.

structure-activity relationship SAR benzamide derivatives halogen substitution

Verified Application Scenarios for 4-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Based on Available Evidence


Medicinal Chemistry SAR Exploration of Benzamide P2X3 Antagonists

The compound serves as a structural probe for investigating the contribution of the 4-chlorobenzamide and 2-oxopyrrolidin-1-yl substitution pattern to P2X3 receptor antagonism, as claimed in US 2023/0227445 A1 [1]. Researchers can use this compound to generate primary pharmacological data (IC50, selectivity) that would establish its position within the benzamide P2X3 antagonist SAR landscape relative to published analogs such as HW091077 [2].

In Vitro Selectivity Profiling Against P2X Receptor Subtypes

Given the clinical importance of P2X3 vs. P2X2/3 selectivity for avoiding taste-related adverse effects [1], this compound can be profiled in recombinant P2X3 and P2X2/3 cell-based assays to determine its selectivity ratio. The resulting data would address a critical evidence gap and potentially position the compound as a selective tool compound.

Metabolic Stability Screening in Benzamide Lead Optimization

The 2-oxopyrrolidin-1-yl group represents a metabolically distinct motif compared to the 3-methylbutan-2-ol side chain of eliapixant-class compounds [1]. In vitro metabolic stability assays (e.g., human liver microsome incubation, CYP phenotyping) can assess whether this substitution pattern offers advantages in terms of oxidative metabolism or CYP inhibition liability.

Quote Request

Request a Quote for 4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.